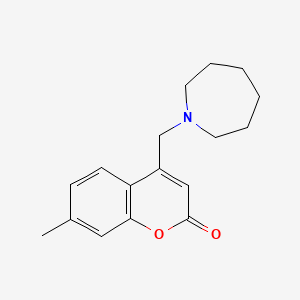

4-(azepan-1-ylmethyl)-7-methyl-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-(azepan-1-ylmethyl)-7-methyl-2H-chromen-2-one” is a heterocyclic molecule1. It features both isoxazole and azepane rings, which makes it of interest due to its potential biological activity and its use as a building block in medicinal chemistry1.

Synthesis Analysis

The synthesis of related isoxazole-annulated heterocycles has been explored in various studies1. For instance, the synthesis of 5,8-dihydroisoxazolo [4,5-c]azepin-4-ones involves the reaction of benzylamine with acetates of Baylis-Hillman adducts generated from 3-aryl-5-formyl-isoxazole-4-carboxylate1. These methods provide insights into potential synthetic routes that could be adapted for the synthesis of 4-(azepan-1-ylmethyl)-7-methyl-2H-chromen-2-one1.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized in various studies1. For example, benzazepine derivatives have been analyzed, revealing hydrogen-bonded assemblies in different dimensions1. Such structural analyses are crucial for understanding the conformation and potential intermolecular interactions of the target compound1.

Chemical Reactions Analysis

The reactivity of isoxazole and azepane rings can be inferred from related studies1. Isoxazole rings can undergo isomerization under certain conditions, as demonstrated by the Fe (II)-catalyzed transformation of 4-acyl-5-methoxyisoxazoles1. Azepane derivatives, such as 1H-azepine-4-amino-4-carboxylic acid, have been synthesized and incorporated into peptides, indicating the potential for these structures to participate in peptide synthesis1.

Physical And Chemical Properties Analysis

While specific physical and chemical properties of 4-(azepan-1-ylmethyl)-7-methyl-2H-chromen-2-one are not directly reported, related compounds provide some context1. The solubility, melting points, and stability of isoxazole and azepane derivatives can vary widely depending on the substituents and the overall molecular structure1. These properties are essential for the practical use of the compound in chemical synthesis and pharmaceutical applications1.

Applications De Recherche Scientifique

Novel Synthesis Methods

A novel class of heteroaryl anionic synthons, including compounds structurally related to 4-(azepan-1-ylmethyl)-7-methyl-2H-chromen-2-one, has been reported. These compounds were synthesized through a one-pot synthesis approach, yielding heteroaryl conjugates with potential utility in diverse chemical reactions. This synthesis pathway showcases the compound's role in facilitating the development of novel anionic scaffolds, which are crucial in synthetic chemistry for the creation of new molecules with potential applications in drug discovery and material science (Carmel Y. S., Begum N., L. P. N., & Suresh H., 2018).

Luminescent Materials

Compounds structurally related to 4-(azepan-1-ylmethyl)-7-methyl-2H-chromen-2-one have been used in the synthesis of luminescent materials. For example, chroman derivatives have been synthesized and utilized in creating highly stable, fluorescent borondifluoride complexes. These complexes exhibit significant potential in the development of luminescent materials for applications such as organic light-emitting diodes (OLEDs) and other electronic and photonic devices (Singh R., Yadav M., Gupta R., Pandey R., & Pandey D. S., 2013).

Antimicrobial Activity

The antimicrobial properties of chromen-2-one derivatives, akin to 4-(azepan-1-ylmethyl)-7-methyl-2H-chromen-2-one, have been explored, with some compounds showing promise against various bacterial strains. The synthesis of new chromene-3-carboxylates and their evaluation against bacterial and fungal strains highlight the potential use of these compounds in developing new antimicrobial agents. This indicates the broader applicability of 4-(azepan-1-ylmethyl)-7-methyl-2H-chromen-2-one derivatives in addressing microbial resistance (Reddy M., Rao Y. J., & Krupadanam G., 2015).

Electroluminescent Properties

Research into the electroluminescent properties of coumarin derivatives, which share a core structural similarity with 4-(azepan-1-ylmethyl)-7-methyl-2H-chromen-2-one, has shown their utility in the fabrication of OLED devices. These compounds have been synthesized and tested as emitting layers in non-doped OLEDs, demonstrating their potential in improving the efficiency and color purity of OLED displays and lighting applications (Jung H., Lee H., Kang S., Shin D., Kay K., & Park J., 2017).

Safety And Hazards

The safety and hazards of related compounds have been reported2. For instance, the compound “4-(Azepan-1-ylmethyl)aniline dihydrochloride” has a Signal Word of “Warning” and has several precautionary statements2. However, specific safety and hazard information for 4-(azepan-1-ylmethyl)-7-methyl-2H-chromen-2-one is not available in the retrieved data.

Orientations Futures

Given the potential biological activity and the use of this compound as a building block in medicinal chemistry, future research could focus on exploring its potential applications in drug discovery and development. Additionally, further studies could aim to optimize its synthesis and characterize its physical and chemical properties in more detail. Please note that this is a general direction and specific future directions would depend on the results of detailed experimental studies.

Propriétés

IUPAC Name |

4-(azepan-1-ylmethyl)-7-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-13-6-7-15-14(11-17(19)20-16(15)10-13)12-18-8-4-2-3-5-9-18/h6-7,10-11H,2-5,8-9,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHDJNYJZPAOFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(azepan-1-ylmethyl)-7-methyl-2H-chromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-cyclopropylethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2799237.png)

![5-(2,4-Dichlorophenoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2799241.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-bromobenzoate](/img/structure/B2799247.png)